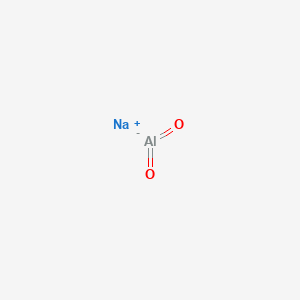

Sodium aluminate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJYQHRNMMNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAlO2, AlNaO2 | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051206 | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |

| Record name | Sodium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

>1.5 g/cm³ | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |

CAS No. |

1302-42-7, 11138-49-1 | |

| Record name | Sodium metaaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium sodium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1650 °C | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Role of Sodium Aluminate in Zeolite Crystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeolites, crystalline aluminosilicates with highly regular microporous structures, are indispensable in applications ranging from industrial catalysis and separations to advanced drug delivery systems. Their synthesis, typically via hydrothermal methods, is a complex process where the choice of precursors critically dictates the final properties of the material. Sodium aluminate (NaAlO₂) emerges as a cornerstone reactant, playing a multifaceted role that extends far beyond being a mere source of aluminum. This guide delves into the core functions of this compound in the zeolite crystallization mechanism, elucidating its integral role in controlling framework composition, influencing nucleation and growth kinetics, and ultimately determining the physicochemical properties of the final crystalline product. We will explore the underlying chemical principles, present actionable experimental protocols, and provide a mechanistic framework to empower researchers in the rational design and synthesis of zeolites for specialized applications.

Introduction: The Foundation of Zeolite Synthesis

The synthesis of zeolites is a carefully orchestrated process of self-assembly from a reactive aluminosilicate gel under hydrothermal conditions (typically 80-250°C)[1][2]. The overall transformation can be broadly categorized into three overlapping stages:

-

Dissolution: Amorphous sources of silicon and aluminum are dissolved in a highly alkaline medium[3].

-

Gel Formation & Reorganization: The dissolved silicate and aluminate species condense to form an amorphous aluminosilicate hydrogel[2][3]. This gel is a dynamic matrix where precursor species are in equilibrium between the solid and liquid phases.

-

Nucleation & Crystal Growth: Within the supersaturated liquid phase or at the gel-liquid interface, ordered nuclei of the zeolite phase form and subsequently grow into mature crystals[4][5].

The final zeolite structure (e.g., LTA, FAU, MFI), its silicon-to-aluminum (Si/Al) ratio, crystal size, and purity are exquisitely sensitive to synthesis parameters such as temperature, time, alkalinity, and the nature of the chemical precursors[6][7]. Among these precursors, this compound is of paramount importance due to its dual functionality.

The Pivotal Functions of this compound

This compound is not simply a raw material; its chemical properties are central to the success of many zeolite syntheses. It serves two primary and interconnected roles:

A Source of Highly Reactive Alumina

For aluminum to be incorporated into the tetrahedral framework of a zeolite, it must be in a soluble, reactive form. This compound provides aluminum as the tetrahydroxoaluminate anion, [Al(OH)₄]⁻, in aqueous solution[5]. This species is readily available to condense with silicate species, forming the aluminosilicate oligomers that are the fundamental building blocks of the zeolite framework[8][9]. Using less reactive sources like aluminum hydroxide directly would require harsher conditions to achieve the necessary dissolution for crystallization to occur.

A Critical Contributor to System Alkalinity

Zeolite synthesis requires a high pH (typically >10) to facilitate the dissolution of silica and alumina precursors[10]. This compound, being the salt of a strong base (NaOH) and a weak acid (aluminic acid), contributes significantly to the overall alkalinity of the synthesis gel. This high pH, provided by hydroxyl ions (OH⁻), acts as a "mineralizing agent," breaking Si-O-Si and Al-O-Al bonds in the precursor materials and promoting the transport of silicate and aluminate species in the solution phase, which is essential for nucleation and crystal growth[3][4]. The concentration of alkali (Na⁺ ions and OH⁻) has been shown to directly influence both the rate of nucleation and the speed of crystal growth[11][12].

The workflow for zeolite synthesis hinges on the effective combination of these precursors under controlled conditions.

Figure 1: General workflow for hydrothermal zeolite synthesis.

Mechanistic Role in Crystallization

The influence of this compound is most profound at the molecular level during the nucleation and growth phases.

Influencing Nucleation

Nucleation is the formation of the first stable, ordered crystalline structures from the amorphous gel. This process is governed by the supersaturation of aluminosilicate species in the solution[5].

-

Formation of Building Units: In the alkaline solution, dissolved this compound ([Al(OH)₄]⁻) and silicate species (e.g., [SiO(OH)₃]⁻) undergo condensation reactions to form small aluminosilicate oligomers.

-

Supersaturation and Nuclei Formation: High alkalinity, partly derived from this compound, promotes a higher concentration of these dissolved species, leading to a state of supersaturation that drives the aggregation of oligomers into stable nuclei[12]. The concentration of this compound directly impacts the aluminate concentration in the liquid phase, which is often the limiting species for nucleation[5][13].

-

Control of Si/Al Ratio: The initial Si/Al ratio in the synthesis gel, which is set by the relative amounts of the silica source and this compound, is a master variable. It determines the composition of the aluminosilicate oligomers and, consequently, the Si/Al ratio of the resulting zeolite framework[6][14]. This ratio is a critical determinant of the zeolite's properties, including its acidity, ion-exchange capacity, and thermal stability[15][16].

Figure 3: Logical flow of increasing this compound concentration.

Experimental Considerations and Protocols

The theoretical roles of this compound translate directly into practical considerations for zeolite synthesis. The molar composition of the initial gel is the most critical factor to control.

Impact of Synthesis Parameters

The table below summarizes the general effects of varying the this compound concentration, which inherently alters both the alkalinity and the Si/Al ratio.

| Parameter Change | Primary Effect | Typical Outcome on Zeolite Product |

| Increase NaAlO₂ | Decreases Si/Al ratio, Increases alkalinity | Favors Al-rich phases (e.g., Zeolite A/X). May increase nucleation rate, leading to smaller crystals and shorter crystallization times. [6][12][17] |

| Decrease NaAlO₂ | Increases Si/Al ratio, Decreases alkalinity | Favors more siliceous phases (e.g., ZSM-5, if a template is used). May slow crystallization, potentially leading to larger crystals or amorphous products if alkalinity is too low. [14][18] |

| Increase Temperature | Increases dissolution and crystallization rates | Generally shortens synthesis time. Can influence phase purity and crystal size. [17] |

Sample Protocol: Synthesis of Zeolite A

This protocol describes a typical laboratory-scale synthesis of Zeolite A (LTA type), which has a characteristic Si/Al ratio of 1.0.

Materials:

-

This compound (NaAlO₂)

-

Sodium Silicate solution (e.g., ~27% SiO₂, ~8% Na₂O)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Teflon-lined stainless steel autoclave

Methodology:

-

Prepare Aluminate Solution (Solution A):

-

In a beaker, dissolve a specific amount of this compound and sodium hydroxide in a portion of the deionized water.

-

Causality: This step creates a stable, alkaline solution containing the reactive [Al(OH)₄]⁻ species. The additional NaOH ensures the pH remains high enough to prevent premature precipitation of aluminum hydroxide.

-

-

Prepare Silicate Solution (Solution B):

-

In a separate beaker, dilute the sodium silicate solution with the remaining deionized water.

-

Causality: Dilution helps control the viscosity and reactivity for the subsequent mixing step.

-

-

Gel Formation:

-

While stirring vigorously, slowly add Solution A (aluminate) to Solution B (silicate). A thick, white gel will form immediately. [19] * Causality: This rapid mixing initiates the condensation of silicate and aluminate anions to form the amorphous aluminosilicate hydrogel, the direct precursor to the crystalline zeolite.

-

-

Aging (Optional but Recommended):

-

Continue stirring the gel at room temperature for a period of 1 to 24 hours.

-

Causality: The aging step allows the gel to homogenize and promotes the formation of pre-nuclei structures, which can lead to a more uniform final product with higher crystallinity.

-

-

Hydrothermal Crystallization:

-

Transfer the gel to a Teflon-lined autoclave. Seal the vessel tightly.

-

Place the autoclave in an oven pre-heated to the desired crystallization temperature (e.g., 90-100°C) for a set duration (e.g., 4-8 hours). [17][20] * Causality: The elevated temperature and autogenous pressure accelerate the dissolution of the amorphous gel and the subsequent nucleation and growth of the thermodynamically favored Zeolite A phase.

-

-

Product Recovery and Purification:

-

After the crystallization period, cool the autoclave to room temperature.

-

Recover the solid product by filtration or centrifugation.

-

Wash the white powder repeatedly with deionized water until the pH of the filtrate is neutral (pH ~7).

-

Causality: Washing is critical to remove any unreacted species and excess alkali trapped within the pores of the zeolite.

-

-

Drying:

-

Dry the final product in an oven at 100-110°C overnight. The result is a fine, white powder of crystalline Zeolite A.

-

Conclusion

This compound is a cornerstone of zeolite synthesis, acting as a highly effective alumina source and a key contributor to the alkaline environment essential for crystallization. Its concentration directly governs the Si/Al ratio of the synthesis gel, which in turn dictates the framework composition and properties of the final zeolite. Furthermore, by controlling alkalinity, this compound critically influences the kinetics of the entire process, from precursor dissolution to the rates of nucleation and crystal growth. A thorough understanding of the multifaceted role of this vital precursor empowers researchers to move beyond empirical synthesis recipes towards the rational design of tailored zeolitic materials for demanding scientific and industrial applications.

References

-

Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

How si /Al ratio affect on zeolite synthesis. (2025). Filo. Retrieved January 16, 2026, from [Link]

-

Unlocking Chemical Synthesis: The Role of this compound as an Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 16, 2026, from [Link]

-

Effects of Si/Al Ratios on the Bulk-Type Zeolite Formation Using Synthetic Metakaolin-Based Geopolymer with Designated Composition. (2022). MDPI. Retrieved January 16, 2026, from [Link]

-

Mechanism of Zeolite Synthesis from Coal Fly Ash by Alkali Hydrothermal Reaction. (2001). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The Hydrothermal Synthesis of Zeolites: Precursors, Intermediates and Reaction Mechanism. (2018). IntechOpen. Retrieved January 16, 2026, from [Link]

-

This compound: A Key Ingredient in Zeolite and Glass Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 16, 2026, from [Link]

-

Two-step hydrothermal synthesis and conversion mechanism of zeolite X from stellerite zeolite. (2020). National Institutes of Health (PMC). Retrieved January 16, 2026, from [Link]

-

The effect of Si/Al ratio of ZSM‐5 zeolite on its morphology, acidity and crystal size. (2008). Wiley Online Library. Retrieved January 16, 2026, from [Link]

-

Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties. (2023). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

The Hydrothermal Synthesis of Zeolites: History and Development from the Earliest Days to the Present Time. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Crystallization of X-type zeolite from concentrated sodium silicate and aluminate solutions. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

-

SYNTHESIS OF ZEOLITE 4A USING BAUXITE AS ALUMINUM SOURCE. (2021). Journal of Chemical Technology and Metallurgy. Retrieved January 16, 2026, from [Link]

-

Why we use this compound and sodium silicate rather than alumina and when synthesizing zeolites? (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Hydrothermal Synthesis. (n.d.). University of Cambridge. Retrieved January 16, 2026, from [Link]

-

Synthesis of Zeolite by Using Waste Cans as a Source of Aluminium and Testing its Performance as a Dye Adsorbent. (2020). Universitas Ahmad Dahlan. Retrieved January 16, 2026, from [Link]

-

CRYSTALLIZATION TEMPERATURE OF NaA ZEOLITE PREPARED FROM SILICA GEL AND ALUMINUM HYDROXIDE. (2011). E-Journal UNSRAT. Retrieved January 16, 2026, from [Link]

-

Influence of alkalinity of the starting system on size and morphology of the zeolite A crystals. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Nucleation, growth, and seeding in zeolite synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Why we use this compound and sodium silicate rather than alumina and when synthesizing zeolites? (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Alkalinity-controlled zeolite nucleation and growth: ultrafast synthesis of total-morphology zeolite L mesocrystals and adsorption evaluation. (2022). OAE Publishing Inc.. Retrieved January 16, 2026, from [Link]

-

Synthesis of Zeolite from Aluminium Etching By-Product: The Effect of Reaction Temperature on Crystallinity and Its CO2 Adsorption. (2015). Science Publications. Retrieved January 16, 2026, from [Link]

Sources

- 1. Hydrothermal Synthesis [pd.chem.ucl.ac.uk]

- 2. ejournal.unsrat.ac.id [ejournal.unsrat.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oaepublish.com [oaepublish.com]

- 14. Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How si /Al ratio affect on zeolite synthesis | Filo [askfilo.com]

- 16. Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. thescipub.com [thescipub.com]

- 18. The effect of Si/Al ratio of ZSM‐5 zeolite on its morphology, acidity and crystal size | Semantic Scholar [semanticscholar.org]

- 19. akademiabaru.com [akademiabaru.com]

- 20. journal.uctm.edu [journal.uctm.edu]

fundamental chemistry of sodium aluminate in aqueous solutions

An In-Depth Technical Guide to the Fundamental Chemistry of Sodium Aluminate in Aqueous Solutions

Introduction: The Role and Nature of this compound

This compound stands as a pivotal inorganic compound in numerous industrial and scientific applications, from water treatment and concrete acceleration to the synthesis of zeolites.[1][2][3] Its efficacy stems from its nature as a readily available, alkaline source of reactive alumina.[4] Formally, pure this compound is a white, crystalline solid with its chemical formula variously represented as NaAlO₂, NaAl(OH)₄ (hydrated), or Na₂O·Al₂O₃.[1][3] It is commercially available as both a solid and an aqueous solution.[1] The manufacturing process typically involves the dissolution of aluminum hydroxide (gibbsite) in a concentrated sodium hydroxide (caustic soda) solution at temperatures near the boiling point.[1][5][6]

This guide, intended for researchers and drug development professionals, moves beyond a cursory overview to provide a detailed examination of the complex chemistry that governs this compound's behavior in aqueous environments. Understanding the intricate equilibria, the speciation of aluminate ions, and the factors influencing solution stability is paramount for controlling its reactivity and optimizing its application in any scientific or industrial process.

Section 1: The Speciation of Aluminate in Aqueous Solution

The dissolution of this compound in water is not a simple hydration process but a complex series of equilibria involving multiple aluminate species. The specific ions present are highly dependent on solution conditions such as pH, concentration, and temperature.

The Dominant Monomer: Tetrahydroxoaluminate [Al(OH)₄]⁻

In most industrially relevant alkaline solutions, the predominant species is the tetrahedral tetrahydroxoaluminate anion, [Al(OH)₄]⁻.[7][8][9] This is formed through the reaction of an aluminum source with excess hydroxide ions. For instance, the reaction of elemental aluminum with sodium hydroxide is highly exothermic and produces this ion in solution.[1][5]

Reaction of Aluminum Metal with NaOH: 2Al(s) + 2NaOH(aq) + 6H₂O(l) → 2Na + 3H₂(g)[5]

Spectroscopic evidence from both ²⁷Al NMR and X-ray diffraction studies confirms that the aluminum atom in this species is tetrahedrally coordinated to four hydroxide groups.[7][8][9][10] In situ ²⁷Al NMR studies have shown the remarkable stability of the solvation structure of the tetrahedral Al in the [Al(OH)₄]⁻ oxyanion across varying temperatures and concentrations.[10][11]

Dimerization and Oligomerization at High Concentrations

As the concentration of aluminate in the solution increases (typically above 1.5 M), simple monomeric species begin to form more complex structures through condensation reactions.[12] Raman and ²⁷Al NMR spectroscopy have been instrumental in identifying these oligomeric species.

The most commonly cited dimeric species is the dialuminate anion, [Al₂O(OH)₆]²⁻ .[13][14] Its formation is evidenced by the appearance of new Al-O stretching bands in the Raman spectrum at approximately 535 cm⁻¹ and 695-720 cm⁻¹.[12][15] These bands grow at the expense of the main monomer band centered around 620 cm⁻¹.[12] The structure of this dimer consists of two aluminate tetrahedra sharing a bridging oxygen atom.[13]

The presence of these larger polymeric anions is a critical factor in the physical chemistry of concentrated aluminate solutions, influencing viscosity, stability, and precipitation kinetics.[16]

Section 2: The Critical Influence of pH on Aluminate Stability

Perhaps the most critical factor governing the chemistry of this compound solutions is pH. The aluminate ion is stable only under highly alkaline conditions. As the pH of the solution is lowered, a series of hydrolysis and precipitation reactions occur.

Hydrolysis and Precipitation

In aqueous systems, this compound establishes an equilibrium with aluminum hydroxide and sodium hydroxide.[5]

Hydrolysis Equilibrium: NaAlO₂(aq) + 2H₂O(l) ⇌ Al(OH)₃(s) + NaOH(aq)[5]

Lowering the pH (i.e., neutralizing the NaOH) drives this equilibrium to the right, causing the precipitation of solid aluminum hydroxide, often in the form of gibbsite.[11][17] The compound is generally stable within a pH range of 10.5 to 13.5; outside of this range, precipitation or decomposition is likely.[5] The negatively charged [Al(OH)₄]⁻ is the dominant species at a pH greater than 7.[18] As the pH decreases below 7, various polymeric aluminum species form, eventually leading to the formation of amorphous Al(OH)₃ precipitates around neutral pH.[[“]][20]

This controlled precipitation is the basis for many of its applications, such as in water treatment, where it acts as a coagulant by forming aluminum hydroxide flocs that entrap suspended particles.[21]

pH_scale [ shape=none, label=<

pH < 6 (Acidic) pH 6-7 (Neutral) pH > 10.5 (Alkaline)

> ];

species [ shape=none, label=<

Polymeric Cations\n(e.g., [Al₁₃O₄(OH)₂₄]⁷⁺) Precipitation\nAl(OH)₃(s) Soluble Anion\n[Al(OH)₄]⁻

> ];

pH_scale -> species [style=invis]; } } Caption: pH-dependent speciation of aluminum in aqueous solution.

Section 3: Factors Governing Solution Stability

For industrial and laboratory applications, maintaining a stable this compound solution, free from premature precipitation of aluminum hydroxide, is crucial. Several factors collectively determine this stability.

| Factor | Effect on Stability | Causality |

| Caustic Ratio | Higher ratio (more free NaOH) increases stability. | According to Le Châtelier's principle, excess OH⁻ ions in the solution shift the hydrolysis equilibrium (NaAlO₂ + 2H₂O ⇌ Al(OH)₃ + NaOH) to the left, favoring the soluble [Al(OH)₄]⁻ species and preventing precipitation.[22] |

| Temperature | Lowering the temperature generally decreases stability. | The dissolution of aluminum hydroxide is an endothermic process. Therefore, cooling a saturated or supersaturated solution reduces the solubility of aluminate species, promoting the precipitation of Al(OH)₃.[22] |

| Concentration | Complex relationship; very dilute or very concentrated solutions are more stable than those of moderate concentration. | At moderate concentrations, the solution is often supersaturated, making it prone to precipitation. At very high concentrations, increased viscosity and the formation of stable oligomeric species can inhibit nucleation and crystal growth.[22] |

| Impurities | Can either increase or decrease stability. | Certain organic impurities can act as stabilizers, while the presence of seed crystals or particulate matter (crystallization cores) can accelerate the decomposition of the solution by providing nucleation sites for Al(OH)₃ precipitation.[22] |

Section 4: Experimental Protocols for Characterization

The characterization of aluminate solutions requires techniques sensitive to the coordination and bonding environment of the aluminum atom. ²⁷Al NMR and Raman spectroscopy are the principal tools for this purpose.

Protocol: Preparation of a Standard this compound Solution

This protocol describes the laboratory-scale synthesis of a this compound solution from aluminum hydroxide.

Materials:

-

Aluminum hydroxide, Al(OH)₃ (e.g., Gibbsite)

-

Sodium hydroxide (NaOH), pellets or 50% w/w solution

-

Deionized water

-

Nickel or steel beaker

-

Heated magnetic stir plate

-

Thermometer

Procedure:

-

Prepare Caustic Solution: In the nickel or steel beaker, carefully prepare a 20-25% aqueous NaOH solution. If starting with pellets, this reaction is highly exothermic; add pellets slowly to water with constant stirring and cooling.

-

Add Aluminum Hydroxide: While stirring the NaOH solution, slowly add a stoichiometric amount of Al(OH)₃ powder.

-

Heating and Dissolution: Heat the mixture to near its boiling point (approx. 90-100 °C) with continuous, vigorous stirring.[1] The dissolution of Al(OH)₃ is an endothermic process that requires thermal energy to proceed efficiently.

-

Clarification: Continue heating and stirring until the solution becomes clear, indicating the complete dissolution of the aluminum hydroxide. This may take several hours.

-

Cooling and Storage: Once clear, remove the solution from heat and allow it to cool to room temperature. Store in a tightly sealed, chemically resistant (e.g., polyethylene) container to prevent absorption of atmospheric CO₂, which can lower the pH and cause precipitation.

Protocol: Analysis by Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules. It is particularly effective for identifying the Al-O bonds in different aluminate species.

Objective: To identify the presence of monomeric [Al(OH)₄]⁻ and dimeric [Al₂O(OH)₆]²⁻ species.

Instrumentation:

-

Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm)

-

Quartz cuvette or NMR tube for sample containment

Procedure:

-

Sample Preparation: Filter a small aliquot of the this compound solution (e.g., through a 0.2 µm syringe filter) to remove any particulate matter that could cause fluorescence or interfere with the signal.

-

Data Acquisition: Place the sample in the spectrometer. Acquire the Raman spectrum over a range that includes the primary Al-O stretching modes (e.g., 300-1000 cm⁻¹).

-

Data Analysis & Interpretation:

-

Identify the strong, centrosymmetric stretching mode of the [Al(OH)₄]⁻ monomer , which appears as a prominent peak around 620 cm⁻¹ .[12][23][24]

-

Look for the characteristic peaks of the [Al₂O(OH)₆]²⁻ dimer at approximately 535 cm⁻¹ and 695-720 cm⁻¹ .[12][15]

-

The relative intensities of the ~620 cm⁻¹ peak versus the ~535 cm⁻¹ and ~700 cm⁻¹ peaks can be used to qualitatively or semi-quantitatively assess the ratio of monomer to dimer in the solution.[12]

-

Protocol: Analysis by ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy provides direct information about the coordination environment of the aluminum nucleus.

Objective: To distinguish between tetrahedrally (Td) and octahedrally (Oh) coordinated aluminum species.

Instrumentation:

-

High-field NMR spectrometer equipped with a broadband probe.

-

Standard 5 mm or 10 mm NMR tubes.

Procedure:

-

Sample Preparation: Prepare the sample by placing the this compound solution in an NMR tube. An external standard (e.g., D₂O) can be used for locking if necessary.

-

Data Acquisition: Acquire the ²⁷Al NMR spectrum. Key parameters include a spectral width sufficient to cover the expected chemical shifts and a short relaxation delay due to the quadrupolar nature of the ²⁷Al nucleus.

-

Data Analysis & Interpretation:

-

A sharp resonance peak corresponding to tetrahedrally (Td) coordinated aluminum , such as in [Al(OH)₄]⁻ and its oligomers, will be observed. The chemical shift of this peak is typically around 80 ppm relative to [Al(H₂O)₆]³⁺.[25]

-

The presence of octahedrally (Oh) coordinated aluminum , which would indicate the formation of Al(OH)₃ precipitates or certain complex species, would appear as a resonance near 0 ppm.[25]

-

Changes in the chemical shift or line width of the Td peak can provide insights into ion-pairing interactions (e.g., with Na⁺) and the exchange dynamics between different aluminate species in solution.[10][11][15]

-

Conclusion

The aqueous chemistry of this compound is a dynamic interplay of speciation, hydrolysis, and concentration-dependent equilibria. The dominant species, [Al(OH)₄]⁻, exists in a delicate balance that is readily perturbed by changes in pH, concentration, and temperature. In concentrated solutions, this monomer undergoes oligomerization to form species such as [Al₂O(OH)₆]²⁻. The inherent instability of these solutions in non-alkaline environments is the very property harnessed for applications like coagulation, yet it necessitates careful control of conditions to prevent unwanted precipitation. For scientists and researchers, a firm grasp of these fundamental principles, validated through robust analytical techniques like Raman and ²⁷Al NMR spectroscopy, is essential for the precise manipulation and successful application of this versatile chemical.

References

- Current time information in Auckland, NZ. (n.d.). Google.

-

This compound. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Moolenaar, R. J., Evans, J. C., & McKeever, L. D. (1970). Raman and Infrared Spectra and Structures of the Aluminate Ions. AIP Publishing. Retrieved January 16, 2026, from [Link]

-

Sipos, P., Hefter, G., & May, P. M. (2009). 27Al NMR and Raman spectroscopic studies of alkaline aluminate solutions with extremely high caustic content - Does the octahedral species Al(OH)63- exist in solution?. Murdoch Research Portal. Retrieved January 16, 2026, from [Link]

-

Factors Affecting The Stability Of this compound Solution. (2023, May 6). Chemexis. Retrieved January 16, 2026, from [Link]

-

NaAlO2 properties. (n.d.). Mol-Instincts. Retrieved January 16, 2026, from [Link]

-

Bradley, S. M., & Hanna, J. V. (1994). Aluminium-27 nuclear magnetic resonance investigations of highly alkaline aluminate solutions. Scilit. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). atamankimya.com. Retrieved January 16, 2026, from [Link]

-

May, P. M., et al. (2009). Quantitative analysis in alkaline aluminate solutions by Raman spectroscopy. Analytical Methods. Retrieved January 16, 2026, from [Link]

-

Thermodynamic Research of S-H2O System in this compound Solution. (n.d.). Scientific.Net. Retrieved January 16, 2026, from [Link]

-

Quantitative analysis in alkaline aluminate solutions by Raman spectroscopy. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Frost, R. L., et al. (2000). Raman Study of Aluminum Speciation in Simulated Alkaline Nuclear Waste. Environmental Science & Technology. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Water Solutions Unlimited. Retrieved January 16, 2026, from [Link]

-

Jaegers, N. R., et al. (2018). In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions above and below Saturation with Respect to Gibbsite. OSTI.GOV. Retrieved January 16, 2026, from [Link]

-

Radnai, T., May, P. M., Hefter, G., & Sipos, P. (1998). Structure of aqueous this compound solutions: A solution X-ray diffraction study. Murdoch University. Retrieved January 16, 2026, from [Link]

-

Swaddle, T. W., et al. (1994). Spectroscopy of Concentrated this compound Solutions. Optica Publishing Group. Retrieved January 16, 2026, from [Link]

-

pH Effects on Aluminum Speciation. (n.d.). Consensus. Retrieved January 16, 2026, from [Link]

-

Jaegers, N. R., et al. (2018). In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions Above and Below Saturation With Respect to Gibbsite. PubMed. Retrieved January 16, 2026, from [Link]

-

Jaegers, N. R., et al. (2018). In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions above and below Saturation with Respect to Gibbsite. Inorganic Chemistry. Retrieved January 16, 2026, from [Link]

-

Bradley, S. M., & Hanna, J. V. (1994). {sup 27}Al and {sup 23}Na MAS NMR and powder x-ray diffraction studies of this compound speciation and the mechanistics of aluminum hydroxide precipitation upon acid hydrolysis. OSTI.GOV. Retrieved January 16, 2026, from [Link]

-

This compound Study in Response to Process Excursion. (2024). Sensors and Materials. Retrieved January 16, 2026, from [Link]

-

Radnai, T., et al. (1998). Structure of Aqueous this compound Solutions: A Solution X-ray Diffraction Study. Sci-Hub. Retrieved January 16, 2026, from [Link]

-

Radnai, T., et al. (1998). Structure of Aqueous this compound Solutions: A Solution X-ray Diffraction Study. The Journal of Physical Chemistry A. Retrieved January 16, 2026, from [Link]

- Stable aqueous this compound solutions. (1972). Google Patents.

-

The effect of pH on the calculated Al speciation in equilibrium with microcrystalline Al(OH)3. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Bradley, S. M., & Hanna, J. V. (1994). 27Al and 23Na MAS NMR and Powder X-ray Diffraction Studies of this compound Speciation and the Mechanistics of Aluminum Hydroxide Precipitation upon Acid Hydrolysis. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

-

Zhao, L. (2018). Method for preparing stable this compound solution. SciSpace. Retrieved January 16, 2026, from [Link]

-

Identifying What Controls Reactivity in Concentrated Alkaline Aluminate Solutions. (2023, February 28). PNNL. Retrieved January 16, 2026, from [Link]

-

Inference of Principal Species in Caustic Aluminate Solutions Through Solid-State Spectroscopic Characterization. (2020). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

Safety Data Sheet: this compound solution. (n.d.). Carl ROTH. Retrieved January 16, 2026, from [Link]

-

Tang, H., et al. (2009). Effect of pH on the aluminum salts hydrolysis during coagulation process: formation and decomposition of polymeric aluminum species. PubMed. Retrieved January 16, 2026, from [Link]

- A kind of preparation method of stable this compound solution. (n.d.). Google Patents.

-

Unlocking Chemical Synthesis: The Role of this compound as an Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 16, 2026, from [Link]

-

Investigating Aluminum Tri-Hydroxide Production from this compound Solutions in the Pedersen Process. (2021). MDPI. Retrieved January 16, 2026, from [Link]

-

Intermediate Species in the Crystallization of this compound Hydroxy Hydrates. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Inference of Principal Species in Caustic Aluminate Solutions Through Solid-State Spectroscopic Characterization. (2020). eScholarship. Retrieved January 16, 2026, from [Link]

-

Molecular dynamics simulations of the melting and dissolution of a this compound hydrate using a new reactive force field. (2025). ACS Fall 2025. Retrieved January 16, 2026, from [Link]

-

Effect of pH on Speciation and Toxicity of Aluminum to Rainbow Trout (Salmo gairdneri). (1986). Canadian Journal of Fisheries and Aquatic Sciences. Retrieved January 16, 2026, from [Link]

-

Preparation of this compound From Basic Aluminium Sulfate. (2006, August 1). AZoM. Retrieved January 16, 2026, from [Link]

-

Thermodynamic properties of sodium aluminosilicate hydrate (N-A-S-H). (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Moolenaar, R. J., Evans, J. C., & McKeever, L. D. (1970). Structure of the aluminate ion in solutions at high pH. The Journal of Physical Chemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. atamankimya.com [atamankimya.com]

- 4. nbinno.com [nbinno.com]

- 5. webqc.org [webqc.org]

- 6. azom.com [azom.com]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. sci-hub.box [sci-hub.box]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions above and below Saturation with Respect to Gibbsite (Journal Article) | OSTI.GOV [osti.gov]

- 11. In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions above and below Saturation with Respect to Gibbsite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Research Portal [researchportal.murdoch.edu.au]

- 16. Spectroscopy of Concentrated this compound Solutions [opg.optica.org]

- 17. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 18. researchgate.net [researchgate.net]

- 19. consensus.app [consensus.app]

- 20. Effect of pH on the aluminum salts hydrolysis during coagulation process: formation and decomposition of polymeric aluminum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. getwsu.com [getwsu.com]

- 22. lierchemexis.com [lierchemexis.com]

- 23. Quantitative analysis in alkaline aluminate solutions by Raman spectroscopy - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00064J [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

The Ascendance of a Solid Base: A Technical Guide to Sodium Aluminate in Heterogeneous Catalysis

Foreword: The Imperative for Greener, More Efficient Chemical Synthesis

In the landscape of modern chemical synthesis, the pursuit of efficiency, selectivity, and sustainability is paramount. For researchers, scientists, and drug development professionals, the limitations of traditional homogeneous base catalysts—namely issues with separation, corrosion, and waste generation—present significant hurdles. This guide delves into the burgeoning role of sodium aluminate (NaAlO₂) as a potent, inexpensive, and reusable heterogeneous base catalyst. Drawing from field-proven insights and rigorous scientific principles, we will explore its application in key carbon-carbon bond-forming reactions, providing not just protocols, but a foundational understanding of its catalytic prowess.

Unveiling this compound: A Catalyst of Untapped Potential

This compound, an inorganic compound with the formula NaAlO₂, is a white, crystalline solid traditionally used in water treatment and the paper industry.[1][2] Its utility as a heterogeneous base catalyst stems from its strong basic sites, thermal stability, and insolubility in many organic solvents, allowing for easy recovery and reuse.[3][4] The anhydrous form, NaAlO₂, is a three-dimensional framework of corner-linked AlO₄ tetrahedra, which provides a robust and active catalytic surface.[1][5]

The catalytic activity of this compound is intrinsically linked to its preparation and activation. Commercial this compound can be activated through calcination, a process that removes hydrated phases and enhances the density and strength of basic sites.[3] This activation is crucial for maximizing its catalytic efficiency.

Catalyst Preparation and Activation: A Self-Validating Protocol

The efficacy of a heterogeneous catalyst is critically dependent on its preparation. The following protocol outlines a standard procedure for the activation of commercial this compound, ensuring a consistent and highly active catalytic material.

Protocol 1: Activation of this compound

-

Initial Drying: Place commercially available this compound powder in a ceramic crucible. Heat in a muffle furnace at 120°C for 3 hours to remove adsorbed moisture.

-

Calcination: Increase the furnace temperature to 450°C at a ramp rate of 5°C/min. Maintain this temperature for 5 hours under a static air atmosphere.[3]

-

Cooling and Storage: Allow the furnace to cool to room temperature naturally. Immediately transfer the calcined this compound to a desiccator for storage to prevent rehydration and contamination from atmospheric CO₂.

This two-step thermal treatment ensures the removal of water and the formation of a highly basic, crystalline NaAlO₂ phase, which is essential for its catalytic activity.[3]

Characterization of Activated this compound: Understanding the Catalytic Surface

A thorough characterization of the activated this compound is vital to understanding its catalytic behavior. The following table summarizes key physicochemical properties typically observed for activated this compound.

| Characteristic | Typical Value/Observation | Significance | Reference(s) |

| Appearance | White crystalline powder | Indicates purity and successful calcination | [2][5] |

| Crystal Structure | Orthorhombic | Confirms the anhydrous NaAlO₂ phase | [5] |

| BET Surface Area | < 20 m²/g | Low surface area, indicating that catalysis occurs predominantly on the external surface | [3] |

| Total Basicity (CO₂-TPD) | High density of strong basic sites | The presence of strong basic sites is crucial for initiating base-catalyzed reactions. | [3][4] |

dot

Caption: Workflow for the preparation and characterization of activated this compound catalyst.

Applications in Carbon-Carbon Bond Formation: Protocols and Mechanistic Insights

This compound's strong basicity makes it an excellent candidate for catalyzing a variety of carbon-carbon bond-forming reactions that are fundamental in organic synthesis and drug development.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. This compound has demonstrated high activity in this reaction, particularly under solvent-free conditions.[6][7]

dot

Caption: General mechanism of the Knoevenagel condensation catalyzed by this compound.

Protocol 2: Solvent-Free Knoevenagel Condensation of Benzaldehyde and Malononitrile

-

Reactant Mixture: In a round-bottom flask, combine benzaldehyde (10 mmol), malononitrile (10 mmol), and activated this compound (5 mol%).

-

Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is typically exothermic and may solidify as the product forms.

-

Work-up: Add ethanol (20 mL) to the reaction mixture and stir to break up the solid.

-

Isolation: Filter the solid product and wash with cold ethanol (2 x 10 mL).

-

Purification: The product can be further purified by recrystallization from ethanol to yield 2-benzylidenemalononitrile.

This solvent-free approach, facilitated by the high activity of this compound, aligns with the principles of green chemistry by minimizing waste.[6]

Aldol Condensation: A Classic C-C Bond Formation

The aldol condensation is a fundamental reaction in organic chemistry for the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds. While specific protocols for this compound are not as prevalent as for other bases, its strong basicity suggests its applicability. The following protocol is a proposed methodology based on standard procedures for heterogeneous base-catalyzed aldol condensations.

dot

Caption: General mechanism of the Aldol condensation catalyzed by this compound.

Protocol 3: Proposed Aldol Condensation of Acetone and Benzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add acetone (20 mmol), benzaldehyde (10 mmol), and activated this compound (10 mol%).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Catalyst Removal: After cooling to room temperature, add a suitable solvent (e.g., ethyl acetate) and filter to remove the this compound catalyst.

-

Work-up: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the corresponding chalcone.

The reusability of the catalyst can be assessed by washing the recovered this compound with a non-protic solvent, drying, and reusing it in a subsequent reaction.[3]

Michael Addition: Conjugate Addition for Complex Molecule Synthesis

The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The strong basicity of this compound can be harnessed to generate the requisite nucleophilic enolate.

dot

Caption: General mechanism of the Michael addition catalyzed by this compound.

Protocol 4: Proposed Michael Addition of Diethyl Malonate to Chalcone

-

Reaction Setup: To a solution of chalcone (5 mmol) and diethyl malonate (7.5 mmol) in a suitable aprotic solvent (e.g., THF, 20 mL), add activated this compound (15 mol%).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Catalyst Removal: Filter the reaction mixture to recover the this compound catalyst.

-

Work-up: Remove the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the Michael adduct.

The heterogeneous nature of this compound simplifies the purification process, as the catalyst can be easily removed by filtration, a significant advantage over homogeneous bases.

Catalyst Reusability and Stability: A Hallmark of Heterogeneous Catalysis

A key advantage of this compound is its potential for reuse. Leaching tests have shown that this compound is a truly heterogeneous catalyst, with minimal leaching of active species into the reaction medium.[3][4] The catalyst can be recovered by simple filtration or centrifugation, washed, dried, and reused in subsequent reaction cycles. While a gradual decrease in activity may be observed due to the poisoning of basic sites by reactants or products, the catalyst can often be regenerated by recalcination.[3]

Conclusion and Future Outlook

This compound presents a compelling case as a robust, cost-effective, and environmentally benign heterogeneous base catalyst. Its strong basicity, coupled with its ease of handling and reusability, makes it a valuable tool for a range of essential organic transformations. While its application in transesterification is well-established, this guide has illuminated its potential in Knoevenagel condensations and provided a framework for its exploration in aldol and Michael addition reactions. Further research into optimizing reaction conditions and expanding the substrate scope will undoubtedly solidify this compound's position as a go-to catalyst for sustainable chemical synthesis in both academic and industrial laboratories.

References

- Ramesh, S., Devred, F., & Debecker, D. P. (2020). NaAlO2‐Promoted Mesoporous Catalysts for Room temperature Knoevenagel Condensation Reaction. ChemistrySelect, 5(1), 300–305.

-

Request PDF. (n.d.). Supported this compound catalysts effectively catalyze biodiesel synthesis. Retrieved from [Link]

-

NaAlO2 properties. (n.d.). Retrieved from [Link]

- Pampararo, G., & Debecker, D. P. (2023). This compound-catalyzed synthesis of biodiesel. ChemRxiv.

-

ACS Omega. (2022). Hybrid Alginate–Brushite Beads Easily Catalyze the Knoevenagel Condensation On-Water. Retrieved from [Link]

-

DIAL.pr - BOREAL. (n.d.). This compound-Catalyzed Biodiesel Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2023). This compound-Catalyzed Biodiesel Synthesis. Retrieved from [Link]

-

Request PDF. (n.d.). This compound-Catalyzed Biodiesel Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Aldol Condensations on Basic Alumina: The Facile Syntheses of Chalcones and Enones in a Solvent-Free Medium. Retrieved from [Link]

-

MDPI. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. Retrieved from [Link]

-

PMC - NIH. (n.d.). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

DOI. (n.d.). This compound-catalyzed biodiesel synthesis. Retrieved from [Link]

-

Sensors and Materials. (n.d.). This compound Study in Response to Process Excursion. Retrieved from [Link]

-

MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN102219244B - A kind of this compound solution and preparation method thereof.

-

Frontiers. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-based michael-type addition. A systematic evaluation of its controlling factors. Retrieved from [Link]

-

RSC Publishing. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Retrieved from [Link]

-

AZoM. (2006). Preparation of this compound From Basic Aluminium Sulfate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]

-

ResearchGate. (2017). Synthesising this compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Journal of Chemical Education. Retrieved from [Link]

Sources

Unraveling the Complexity: A Guide to the Characterization of Aluminum Species in Sodium Aluminate Solutions

An In-Depth Technical Guide for Researchers and Scientists

Prepared by: Gemini, Senior Application Scientist

Abstract

The accurate characterization of aluminum species in sodium aluminate solutions is a critical challenge with significant implications across various industries, from alumina production via the Bayer process to the management of high-level nuclear waste. The dynamic equilibrium between monomeric, dimeric, and higher-order oligo-polymeric aluminate anions governs solution stability, reactivity, and crystallization pathways. This guide provides a comprehensive overview of the principal analytical techniques employed to speciate aluminum in these highly caustic and concentrated environments. We delve into the theoretical underpinnings and practical application of Vibrational Spectroscopy (Raman and IR), Nuclear Magnetic Resonance (²⁷Al NMR), Mass Spectrometry (ESI-MS), and Ion Chromatography, emphasizing an integrated approach for robust, cross-validated characterization. This document is intended for researchers, chemists, and process engineers seeking to understand and control the intricate chemistry of the aluminate ion in solution.

The Central Challenge: Why Aluminate Speciation Matters

This compound solutions are not simple mixtures but complex, dynamic systems where aluminum exists in various forms. The dominant species is the tetrahedral tetrahydroxoaluminate anion, [Al(OH)₄]⁻. However, with increasing concentration and alkalinity, this monomer undergoes condensation reactions to form dimers, such as [Al₂O(OH)₆]²⁻, and potentially larger oligomers.[1][2] The transition from tetrahedral aluminum in solution to the octahedral coordination found in precipitated solids like gibbsite (α-Al(OH)₃) is a pivotal process in industrial applications.[3][4][5]

Understanding this speciation is paramount for:

-

Process Optimization in the Bayer Process: Controlling the precipitation of gibbsite is key to maximizing alumina yield. The presence of different aluminate species directly influences nucleation and growth kinetics.[6]

-

Nuclear Waste Management: High-level radioactive waste is often stored in highly alkaline solutions containing significant amounts of aluminum. The speciation of aluminate affects sludge formation, rheology, and the long-term stability of stored waste.[1]

-

Geochemical and Environmental Science: The mobility and toxicity of aluminum in natural and contaminated waters are dictated by its chemical form.

This guide focuses on the analytical methodologies that provide insight into this complex equilibrium.

Vibrational Spectroscopy: A Window into Al-O Bonds

Vibrational spectroscopy, particularly Raman spectroscopy, is arguably the most powerful tool for the in-situ investigation of aluminate solutions. It directly probes the vibrations of Al-O bonds, providing a fingerprint of the coordination environment and connectivity of aluminum atoms.

The Expertise Behind the Spectrum: Raman Spectroscopy

In a typical experiment, a laser is directed into the aluminate solution, and the inelastically scattered light is collected. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecules present.

The key to interpreting the spectra lies in identifying the characteristic bands for different aluminate species. In dilute to moderately concentrated solutions, the spectrum is dominated by a strong, polarized band around 620 cm⁻¹. This band is unequivocally assigned to the symmetric stretching mode (ν₁) of the tetrahedral [Al(OH)₄]⁻ monomer.[1][7][8]

The critical insight from Raman studies comes from observing spectral changes as a function of concentration. As the total aluminum concentration increases (typically above 1.5 M), new bands emerge at approximately 535 cm⁻¹ and 695 cm⁻¹.[1][7] The appearance of these bands at the expense of the 620 cm⁻¹ monomer band provides direct evidence for the formation of a new species.[1] This is expertly interpreted as the dimerization of the aluminate ion to form the µ-oxo-bridged dimer, [Al₂O(OH)₆]²⁻. The causality is clear: higher concentrations favor condensation reactions, leading to the formation of Al-O-Al bridges which have distinct vibrational signatures.[2]

Self-Validating Protocol: Quantitative Raman Analysis

A trustworthy protocol for quantifying aluminate species involves creating a robust calibration.

-

Standard Preparation: Prepare a series of this compound solutions with known concentrations of total aluminum and free hydroxide. Use high-purity reagents to minimize interferences.

-

Spectra Acquisition: Acquire FT-Raman spectra for each standard under identical conditions (laser power, acquisition time, temperature). Fourier Transform (FT) Raman is often preferred to minimize fluorescence from organic impurities common in industrial liquors.[7][8]

-

Data Processing: Perform baseline correction on all spectra. Deconvolute the overlapping bands in the 500-750 cm⁻¹ region into their constituent peaks (e.g., at ~535, 620, and 695 cm⁻¹) using a curve-fitting algorithm (e.g., Gaussian-Lorentzian functions).

-

Calibration Curve: Plot the integrated area of the 620 cm⁻¹ monomer band against the known total aluminum concentration. The relationship should be linear at lower concentrations.[7]

-

Quantification: For an unknown sample, acquire its spectrum under the same conditions, perform the same data processing and deconvolution, and use the calibration curve to determine the concentration of the [Al(OH)₄]⁻ monomer. The concentration of the dimer can then be inferred from the mass balance of total aluminum. This method provides a self-validating system for tracking speciation changes.

| Species | Raman Shift (cm⁻¹) | Assignment |

| [Al(OH)₄]⁻ (Monomer) | ~620 | Symmetric Al-(OH)₄ stretch (ν₁) |

| [Al₂O(OH)₆]²⁻ (Dimer) | ~535, ~695 | Al-O-Al bridge vibrations |

| Free OH⁻ | ~3610 | O-H stretch |

Table 1: Characteristic Raman bands for key species in this compound solution.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Aluminum Nucleus

²⁷Al NMR spectroscopy is a highly specific technique that directly probes the local environment of the aluminum nucleus. Its primary strength lies in its ability to distinguish between different coordination numbers of aluminum.

Expertise in Action: Interpreting ²⁷Al Chemical Shifts

The chemical shift in an NMR spectrum is sensitive to the electron density around the nucleus. For aluminum, this translates into a clear distinction between coordination states:

-

Tetrahedral Al(IV): Species where aluminum is coordinated to four oxygen atoms, such as the [Al(OH)₄]⁻ monomer and the [Al₂O(OH)₆]²⁻ dimer, exhibit a resonance peak around 80 ppm .[3][9]

-

Octahedral Al(VI): Species with six-coordinate aluminum, such as the hydrated aluminum ion [Al(H₂O)₆]³⁺ (found in acidic solutions) or potentially Al(OH)₆³⁻ in highly caustic solutions, show a resonance near 0 ppm .[3][10]

In situ ²⁷Al NMR studies of gibbsite dissolution and precipitation clearly show the cycling of aluminum between the tetrahedral state in solution (~80 ppm) and the octahedral state in the solid phase (~10 ppm for gibbsite).[3][4] This provides an authoritative view of the fundamental coordination change that underpins the industrial Bayer process. While the existence of a stable octahedral Al(OH)₆³⁻ species in solution is debated, some spectroscopic evidence suggests it may be present in small amounts in solutions with extremely high caustic content.[11][12]

Advanced Characterization Techniques

While Raman and NMR form the core of aluminate analysis, other techniques provide complementary and crucial information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft ionization" technique capable of transferring intact, non-volatile ionic species from solution into the gas phase for mass analysis.[13] This allows for the direct detection of oligomeric species.

-

Causality and Protocol: The key is to use optimized instrumental parameters (e.g., low cone voltage) to prevent fragmentation of the aluminate complexes during the ionization process.[14] ESI-MS studies can confirm the presence of monomeric and dimeric species and are invaluable for identifying larger, transient oligomers that may act as intermediates in crystallization.[15][16] However, it is crucial to recognize that the observed gas-phase ion distribution may not perfectly represent the solution-phase equilibrium.[17] Therefore, ESI-MS results should always be correlated with solution-state techniques like Raman or NMR.

Ion Chromatography (IC)

IC separates ions based on their interaction with an ion-exchange stationary phase. While challenging due to the high ionic strength of aluminate solutions, IC methods have been developed to speciate aluminum complexes.[18][19]

-

Application: This technique is particularly useful for separating kinetically stable aluminate complexes (e.g., fluoro- or oxalato-aluminum complexes) from the free aluminate ion.[18] It can provide quantitative data on different forms of aluminum, especially in complex industrial liquors containing various anions that could interfere with other methods.[20]

An Integrated Strategy for Comprehensive Characterization

No single technique can fully elucidate the complex nature of this compound solutions. A robust, trustworthy characterization relies on the synergistic application of multiple methods. A recommended approach involves:

-

Initial Screening with Raman: Use Raman spectroscopy to quickly assess the dominant species (monomer vs. dimer) as a function of concentration and temperature.

-

Coordination State Confirmation with ²⁷Al NMR: Confirm the tetrahedral nature of the dominant solution species and track the transition to octahedral coordination during any phase changes (precipitation).

-

Oligomer Identification with ESI-MS: Employ ESI-MS to search for higher-order oligomers that may be present at low concentrations and act as prenucleation clusters.

-

Quantitative Analysis: Develop quantitative models based on Raman or IC to track speciation changes under varying process conditions.

-

Theoretical Validation: Compare experimental findings with theoretical predictions from quantum chemical calculations or molecular dynamics simulations to gain deeper mechanistic insights.[12]

By integrating these techniques, researchers can build a self-validating, comprehensive model of aluminum speciation, leading to better process control and scientific understanding.

References

-

Raman and Infrared Spectra and Structures of the Aluminate Ions. AIP Publishing.[Link]

-

Raman Study of Aluminum Speciation in Simulated Alkaline Nuclear Waste. Environmental Science & Technology, ACS Publications.[Link]

-

Quantitative analysis in alkaline aluminate solutions by Raman spectroscopy. Analytical Methods, RSC Publishing.[Link]

-

Spectroscopy of Concentrated this compound Solutions. Optica Publishing Group.[Link]

-

Quantitative analysis in alkaline aluminate solutions by Raman spectroscopy. ResearchGate.[Link]

-

An amorphous this compound hydrate phase mediates aluminum coordination changes in highly alkaline sodium hydroxide solutions. RSC Publishing.[Link]

-

The crystallization mechanism of Al(OH)3 from this compound solutions. ResearchGate.[Link]

-

In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions above and below Saturation with Respect to Gibbsite. Inorganic Chemistry, ACS Publications.[Link]

-

Speciation of aluminum in aqueous solutions using ion chromatography. PubMed.[Link]

-

In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions above and below Saturation with Respect to Gibbsite. OSTI.GOV.[Link]

-

Inference of Principal Species in Caustic Aluminate Solutions Through Solid-State Spectroscopic Characterization. eScholarship.[Link]

-

Chemical Speciation in Concentrated Alkaline Aluminate Solutions in Sodium, Potassium and Caesium Media. Interpretation of the Unusual Variations of the Observed Hydroxide Activity. PubMed.[Link]

-

Spectra of this compound solutions. ResearchGate.[Link]

-

Enhancing Reaction System for Hydrolysis on Aluminum. Diva-portal.org.[Link]

-

Decomposition of supersaturated this compound solution. ResearchGate.[Link]

-

In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions Above and Below Saturation With Respect to Gibbsite. PubMed.[Link]

-

Ionic structure in caustic aluminate solutions and the precipitation of gibbsite. ElectronicsAndBooks.[Link]

-

Structure of Aqueous this compound Solutions: A Solution X-ray Diffraction Study. The Journal of Physical Chemistry A, ACS Publications.[Link]

-

Electrospray ionization mass spectrometry in studies of aluminium(III)-ligand solution equilibria. PubMed.[Link]

-

Intermediate Species in the Crystallization of this compound Hydroxy Hydrates. ResearchGate.[Link]

-

Oil-Water Biphasic Metal-Organic Supramolecular Gel for Lost Circulation Control: Formulation Optimization, Gelation Mechanism, and Plugging Performance. MDPI.[Link]

-

Speciation of aluminum in aqueous solutions using ion chromatography. ACS Publications.[Link]

-

Understanding the local structure and coordination changes of aluminate in caustic solutions using phase transitions in crystalline salt hydrates. ACS Fall 2025.[Link]

-

This compound Study in Response to Process Excursion. Sensors and Materials.[Link]

-

ION CHROMATOGRAPHY IN THE ALUMINA & ALUMINIUM INDUSTRIES. researchgate.net.[Link]

-

Interpretation of reaction of alum and this compound in water treatment. Universal Chemicals.[Link]

-

Speciation of aluminum in aqueous solutions using ion chromatography. ACS Publications.[Link]

-

Applications of Ion Chromatography for the Determination of Inorganic Cations. ResearchGate.[Link]

-

Carbonation of this compound/Sodium Carbonate Solutions for Precipitation of Alumina Hydrates—Avoiding Dawsonite Formation. MDPI.[Link]

-

Inference of Principal Species in Caustic Aluminate Solutions Through Solid-State Spectroscopic Characterization. RSC Publishing.[Link]

-

ESI-MS Study of Speciation in Hydrolyzed Aluminum Chloride Solutions. ResearchGate.[Link]

-

Electrospray Ionization (ESI) Explained. YouTube.[Link]

-

Electrospray ionization mass spectrometry in studies of aluminum(III)-ligand solution equilibria. ResearchGate.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions above and below Saturation with Respect to Gibbsite (Journal Article) | OSTI.GOV [osti.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. escholarship.org [escholarship.org]

- 7. Quantitative analysis in alkaline aluminate solutions by Raman spectroscopy - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00064J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. In Situ 27Al NMR Spectroscopy of Aluminate in Sodium Hydroxide Solutions above and below Saturation with Respect to Gibbsite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An amorphous this compound hydrate phase mediates aluminum coordination changes in highly alkaline sodium hydroxide solutions - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01642G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Electrospray ionization mass spectrometry in studies of aluminium(III)-ligand solution equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Speciation of aluminum in aqueous solutions using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. aqw.com.au [aqw.com.au]

theoretical studies on the electronic structure of sodium aluminate

An In-depth Technical Guide to the Theoretical and Computational Investigation of Sodium Aluminate's Electronic Structure

Authored by: Gemini, Senior Application Scientist

Abstract